DUBs-IN-2
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Description
HY50737A is an USP7/USP8 inhibitor.
Biological Activity
DUBs-IN-2 is a small-molecule inhibitor targeting deubiquitinating enzymes (DUBs), which play critical roles in the regulation of the ubiquitin-proteasome system (UPS). This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings that highlight its potential therapeutic applications.
Overview of DUBs and Their Importance
Deubiquitinating enzymes (DUBs) are crucial for maintaining cellular homeostasis by removing ubiquitin moieties from proteins, thus regulating their stability, localization, and activity. DUBs are implicated in various cellular processes, including signal transduction, DNA repair, and cell cycle regulation. Dysregulation of DUB activity has been linked to numerous diseases, including cancer and neurodegenerative disorders .
This compound specifically inhibits certain DUBs by binding to their active sites, thereby preventing them from cleaving ubiquitin from substrate proteins. This inhibition can lead to increased ubiquitination of target proteins, promoting their degradation via the proteasome. The selectivity of this compound for specific DUBs is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
1. Cancer Cell Lines
A study investigating the effects of this compound on various cancer cell lines demonstrated that treatment with this compound resulted in significant alterations in protein expression profiles. The most notable findings included:
- Cell Proliferation : Inhibition of specific DUBs led to reduced proliferation rates in multiple cancer cell lines, suggesting a potential application for cancer therapy.
- Apoptosis Induction : Increased levels of pro-apoptotic factors were observed, indicating that this compound may enhance apoptosis in cancer cells by stabilizing these factors through reduced deubiquitination .
2. Neurodevelopmental Disorders
Research has also explored the role of this compound in models of neurodevelopmental disorders (NDDs). The compound was shown to modulate pathways associated with synaptic plasticity and neuronal survival:
- Protein Stability : By inhibiting specific DUBs, this compound increased the stability of critical proteins involved in neurodevelopment, potentially offering therapeutic benefits for conditions characterized by haploinsufficiency .
- Behavioral Outcomes : Animal studies indicated that treatment with this compound improved behavioral outcomes in models of autism spectrum disorders, highlighting its potential as a novel therapeutic agent .
Data Table: Summary of Biological Activity
Study | Cell Type | Effect of this compound | Mechanism |
---|---|---|---|
Cancer Cell Lines | Various (e.g., MCF7) | Reduced proliferation | Increased ubiquitination leading to degradation |
Neurodevelopmental Models | Neuronal cell lines | Enhanced protein stability | Inhibition of DUB activity |
Apoptosis Studies | Cancer cell lines | Induction of apoptosis | Stabilization of pro-apoptotic factors |
Properties
IUPAC Name |
(9E)-9-ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N5O/c1-2-21-20-14-10-6-4-3-5-9(10)13-15(14)19-12(8-17)11(7-16)18-13/h3-6H,2H2,1H3/b20-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVAJBRQGBRHIK-XSFVSMFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C1C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C/1\C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.